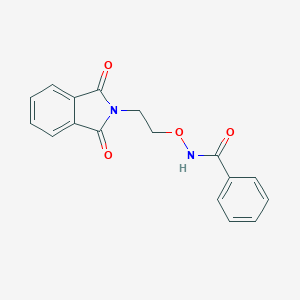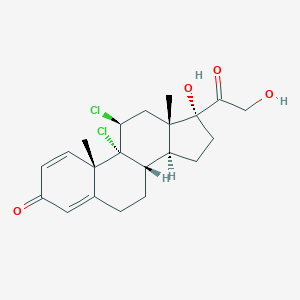![molecular formula C19H24O6 B128630 Bis[4-(2,3-dihydroxypropoxy)phenyl]methane CAS No. 72406-26-9](/img/structure/B128630.png)
Bis[4-(2,3-dihydroxypropoxy)phenyl]methane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bisphenol compounds involves the reaction of phenols with aldehydes or ketones in the presence of acid catalysts. For instance, bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes are synthesized from corresponding phenols and aryls, indicating a potential pathway for synthesizing the compound . The synthesis of bisphenol derivatives can also involve epoxy compounds, as seen in the polymerization of bis[4-bis(2,3-epoxypropylamino)phenyl]methane .
Molecular Structure Analysis
The molecular structure of bisphenol derivatives can be complex, with potential for various substituents affecting the overall geometry. For example, the crystal and molecular structure of bis(chlorodiphenylstannyl)methane shows pentacoordination with intra- and inter-molecular chlorine bridges . Similarly, the molecular structure of bisphenol derivatives can be influenced by the nature of the substituents and their positions on the phenyl rings.
Chemical Reactions Analysis
Bisphenol derivatives can participate in a variety of chemical reactions. For instance, they can be involved in transition metal chemistry, as seen with bis(2-diphenylphosphinoxynaphthalen-1-yl)methane, which reacts with various metal carbonyls to form chelate complexes . They can also undergo oxidation to form quinones, which exhibit different colored states under various conditions . Furthermore, bisphenol derivatives can be used as ligands in catalytic reactions, such as the Suzuki cross-coupling and hydrogenation of olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of bisphenol derivatives are influenced by their molecular structure. For example, the introduction of hydrophobic substituents can significantly increase the binding affinity for estrogen receptors, as seen with monoalkylated bis(4-hydroxyphenyl)methanes . The presence of methoxy groups and their orientation can affect the dihedral angles between phenyl rings and the overall conformation of the molecule . Additionally, the ability to form hydrogen bonds and encapsulate various substances indicates potential applications in host-guest chemistry .
Applications De Recherche Scientifique
Synthesis and Characterization
- Bis[4-(2,3-dihydroxypropoxy)phenyl]methane has been studied for its potential as a precursor for three-state indicators in dyes and pigments. The leuco-dye form can be oxidized to a quinone, exhibiting different colored states under various conditions, with a "propeller" conformation and one-dimensional hydrogen-bonding interactions (Sarma & Baruah, 2004).
Polymerization and Derivative Formation
- The compound has been shown to undergo homopolymerization, leading to the formation of new derivatives like 3-hydroxy-1,2,3,4-tetrahydroquinoline, providing insights into the curing process and resin formation in polymer chemistry (Costes, Reyx, & Platzer, 1989).
Inhibition Properties
- Research has identified bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a compound structurally related to bis[4-(2,3-dihydroxypropoxy)phenyl]methane, as an effective inhibitor of (Ca2+ + Mg2+‐ATPase in muscle sarcoplasmic reticulum, indicating potential applications in understanding muscle physiology and biochemistry (Sokolove et al., 1986).
Structural Characteristics
- Structural studies of derivatives of bis[4-(2,3-dihydroxypropoxy)phenyl]methane, such as bis-(3,5-dichloro-2-hydroxy oxyethyl phenyl) methane, have provided insights into molecular conformations and potential applications in materials science (Zhang Xiao-mei, 2006).
Propriétés
IUPAC Name |
3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRHUPDMVWBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398013 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(2,3-dihydroxypropoxy)phenyl]methane | |
CAS RN |
72406-26-9 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



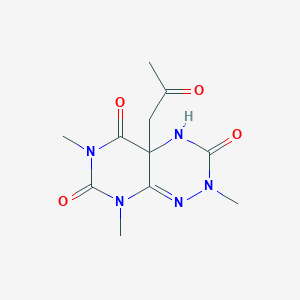
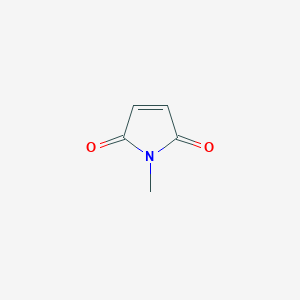
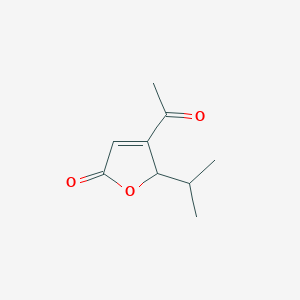
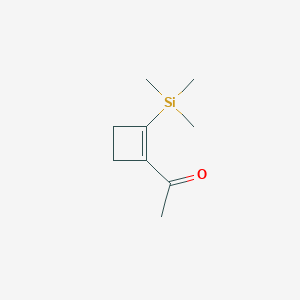
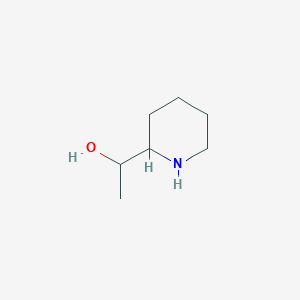
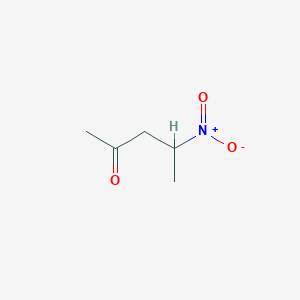

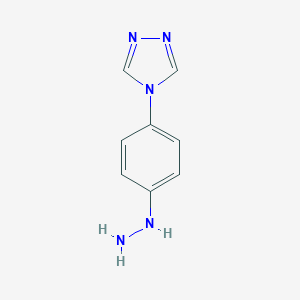
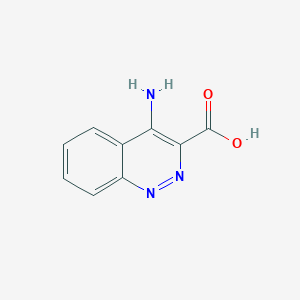
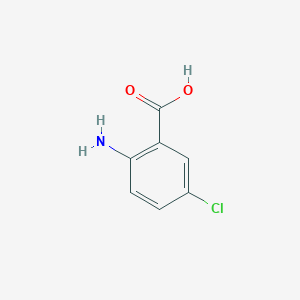
![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)

